N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the cyclopentyl group:
Formation of the butanamide moiety: The final step involves the coupling of the oxadiazole derivative with a butanoyl chloride or similar reagent to form the butanamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.
Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving oxadiazole derivatives.
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.
Materials Science: Its unique chemical structure could be explored for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine
Uniqueness
N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the cyclopentyl and butanamide moieties. These structural features can influence its biological activity and make it distinct from other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-10-5-4-9-14(15)18-20-17(24-21-18)12-6-11-16(22)19-13-7-2-3-8-13/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOZEDIRMUDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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